molecular formula C5H3ClO2 B1586146 5-Chloro-2-furaldehyde CAS No. 21508-19-0

5-Chloro-2-furaldehyde

Cat. No. B1586146
CAS RN: 21508-19-0
M. Wt: 130.53 g/mol
InChI Key: DGAUAVDWXYXXGQ-UHFFFAOYSA-N
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Description

5-Chloro-2-furaldehyde, also known as 5-chlorofurfural, is a chemical compound with the empirical formula C5H3ClO2 . It has a molecular weight of 130.53 .


Synthesis Analysis

5-Chloro-2-furaldehyde reacts with aniline and aniline hydrochloride to form bis-phenylamino derivatives, without the furan ring cleavage . It also undergoes coupling with ethyl acetoacetate to form the corresponding ethyl bis-acetoacetate .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-furaldehyde consists of a furan ring substituted with a chlorine atom and a formyl group . The SMILES string representation of the molecule is Clc1ccc(C=O)o1 .


Chemical Reactions Analysis

5-Chloro-2-furaldehyde is known to react with aniline and aniline hydrochloride to form bis-phenylamino derivatives . Additionally, it undergoes coupling with ethyl acetoacetate to form the corresponding ethyl bis-acetoacetate .


Physical And Chemical Properties Analysis

5-Chloro-2-furaldehyde is a white to yellow powder or crystals . It has a melting point of 34-37 °C . It is insoluble in water .

Scientific Research Applications

Interaction with Sulphonated Polystyrene Resin

5-Chloro-2-furaldehyde and related compounds like 5-hydroxymethyl 2-furaldehyde have been studied for their interactions with sulphonated polystyrene resin. This interaction is significant for understanding the behavior of these compounds in various chemical environments, such as during the browning reaction between sugars and amino compounds (Barker, Murray, & Stacey, 1960).

Synthesis and Characterization

The synthesis and characterization of 5-Chloro-2-furaldehyde derivatives, including its thiosemicarbazone complexes with divalent metal ions like Nickel, Copper, and Zinc, have been explored. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including materials science (Abdulbary, Eltoum, & Ali, 2023).

Chromatographic Analysis

5-Chloro-2-furaldehyde and its derivatives have been analyzed using chromatographic techniques. For instance, the separation and determination of 5-hydroxymethyl-2-furaldehyde and 2-furaldehyde in fruit juices were studied using micellar electrokinetic capillary chromatography (Corradini & Corradini, 1992). This highlights the importance of these compounds as indices of deteriorative changes in commercially processed foods.

Catalytic Hydrogenation

The hydrogenation of 5-hydroxymethyl-2-furaldehyde to 2,5-bis(hydroxymethyl)furans using heterogeneous zirconia-supported ruthenium catalysts has been researched. This is relevant for understanding the catalytic processes involving 5-Chloro-2-furaldehyde and its derivatives (Han et al., 2016).

Dehydration Studies

The dehydration of D-fructose to 5-hydroxymethyl-2-furaldehyde using acidic ion-exchange resin and dimethyl sulfoxide as the solvent has been studied. Such research provides insights into the chemical reactions and conversions of saccharides involving 5-Chloro-2-furaldehyde derivatives (Nakamura & Morikawa, 1980).

Safety And Hazards

5-Chloro-2-furaldehyde is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

5-chlorofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO2/c6-5-2-1-4(3-7)8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAUAVDWXYXXGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00944117
Record name 5-Chlorofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-furaldehyde

CAS RN

21508-19-0
Record name 2-Furancarboxaldehyde, 5-chloro-
Source ChemIDplus
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Record name 5-Chlorofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-furaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
RW Drisko, H McKennis Jr - Journal of the American Chemical …, 1952 - ACS Publications
… Both 5-chloro-2-furaldehyde and 5-bromo-2-furaldehyde yielded bis-(phenylamino) … The same product was obtained when 5-chloro-2-furaldehyde was treated with aniline alone…
Number of citations: 15 pubs.acs.org
MAA Abdulbary, MSA Eltoum, EA Ali - Chemical Science International Journal, 2023
Number of citations: 2
LJA Martins, JMM Ferreira - Photochemical & Photobiological Sciences, 2017 - Springer
… the identification of 5-chloro-2-furaldehyde and nitrite ions (… the concentration of 5-chloro-2-furaldehyde increases with … tually no detection, those of 5-chloro-2-furaldehyde and nitrite ion …
Number of citations: 2 link.springer.com
K Hayes, G Gever, J Orcutt - Journal of the American Chemical …, 1950 - ACS Publications
Electrophoretic procedures have been de-veloped for qualitative analysis of mixtures of Schardinger dextrins and mixtures of reducing oli-gosaccharides. 2. These electrophoretic …
Number of citations: 17 pubs.acs.org
D Végh, J Kováč, M Dandárová - Collection of Czechoslovak …, 1982 - cccc.uochb.cas.cz
… Trimethylamine (2'5 g) was added to a benzene (50 m\) solution of 5-chloro-2-furaldehyde (4 g) at 5- 10C with stirring. The insoluble product was filtered off after 6 h and washed with …
Number of citations: 1 cccc.uochb.cas.cz
WT Smith Jr, RW Shelton - Journal of the American Chemical …, 1954 - ACS Publications
/3-Alkylglutaric acids often have been prepared by treating the appropriate aldehyde with malonic acid, 2 malonic ester2-4 or cyanoacetamide, 5· 6 followed by hydrolysisand …
Number of citations: 16 pubs.acs.org
J Schubert, J Bewersdorff, A Luch, TG Schulz - Analytica Chimica Acta, 2012 - Elsevier
… furaldehyde, 5-bromo-2-furoic acid and 5-chloro-2-furaldehyde. However, 5-(2-chlorophenyl)… Based on this, we used 5-chloro-2-furaldehyde as internal standard and obtained excellent …
Number of citations: 55 www.sciencedirect.com
GA Molander, DL Sandrock - Organic Letters, 2009 - ACS Publications
… seemed restricted to the coupling of 5-chloro-2-furaldehyde as the first electrophilic partner. … Using the Pd(OAc) 2 /DavePhos conditions and 5-chloro-2-furaldehyde, we were able to …
Number of citations: 56 pubs.acs.org
KS Yeung - Metalation of azoles and related five-membered ring …, 2012 - Springer
… Interestingly, 5-chloro-2-furaldehyde reacted with primary alkyl [44] and aminomethyl tetrafluoroborate [45] potassium salts, as well as potassium β-trifluoroborato amide [46], as shown …
Number of citations: 39 link.springer.com
P Thapa, R Karki, H Choi, JH Choi, M Yun… - Bioorganic & Medicinal …, 2010 - Elsevier
A series of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives were designed, synthesized, and evaluated for their topoisomerase I and II inhibition and cytotoxic activity against …
Number of citations: 51 www.sciencedirect.com

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